3-Bromo-2-mercapto-5-nitropyridine

Cross-coupling chemistry Medicinal chemistry Synthetic methodology

Generic pyridine analogs lack the dual reactivity required for modular synthesis. 3-Bromo-2-mercapto-5-nitropyridine (CAS 876489-83-7) solves this with three orthogonal handles: - C3-bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). - C2-thiol (thione tautomer) allows S-alkylation or transition metal chelation (Au, Pd, Cu). - C5-nitro activates C3 toward SNAr without metal catalysts. Supplied at ≥97% purity; melts with decomposition at 189°C. Batch-specific CoA available.

Molecular Formula C5H3BrN2O2S
Molecular Weight 235.06 g/mol
CAS No. 876489-83-7
Cat. No. B1293479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-mercapto-5-nitropyridine
CAS876489-83-7
Molecular FormulaC5H3BrN2O2S
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESC1=C(C(=S)NC=C1[N+](=O)[O-])Br
InChIInChI=1S/C5H3BrN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11)
InChIKeyJLXXADZVLHJOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-mercapto-5-nitropyridine: Chemical Profile & Procurement


3-Bromo-2-mercapto-5-nitropyridine (synonym: 3-bromo-5-nitropyridine-2-thiol) is a polyfunctional pyridine derivative incorporating three distinct reactive moieties: a C3-bromine, a C2-thiol group (existing as the thione tautomer), and a C5-nitro group [1]. This substitution pattern confers dual reactivity suitable for nucleophilic substitution at the bromine site (e.g., cross-coupling) and thiol-based conjugation or metal chelation . Commonly supplied at ≥97% purity with storage at ambient temperature, the compound melts with decomposition at 189°C .

1 Polyfunctional building block with bromine (C3), thiol (C2), and nitro (C5) for orthogonal reactivity
2 C3–Br enables Pd-catalyzed cross-coupling; C2–thione supports nucleophilic conjugation and metal chelation
3 Typically supplied at ≥97% purity, suitable for discovery-phase synthesis and heterocycle diversification

3-Bromo-2-mercapto-5-nitropyridine: Non-Interchangeability with Analogs


Generic substitution of this compound with commercially abundant alternatives—such as 2-mercapto-5-nitropyridine (CAS 2127-09-5, lacking the C3-bromine) or 3-bromo-5-nitropyridine (CAS 15862-30-3, lacking the C2-thiol)—is chemically invalid. The C3-bromine enables orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible with non-brominated analogs . Conversely, the C2-thione group introduces nucleophilicity and metal-binding capacity absent in 3-bromo-5-nitropyridine, which possesses only electrophilic sites . Moreover, the GHS hazard classification of 3-bromo-2-mercapto-5-nitropyridine differs from that of 2-mercapto-5-nitropyridine, carrying a Warning signal and specific hazard statements . These distinct physicochemical and safety profiles preclude simple replacement and mandate compound-specific verification .

Non-brominated analog 2-Mercapto-5-nitropyridine lacks the C3–Br required for cross-coupling; replacing with it may limit synthetic modularity and orthogonal modification pathways.
Non-thiol analog 3-Bromo-5-nitropyridine contains no C2–thione group, eliminating nucleophilic and metal-binding capacity. Simple interchange may compromise pharmacophore or ligand design.
Hydroxyl analog 3-Bromo-2-hydroxy-5-nitropyridine differs in purity specification (~2% higher) and physicochemical behavior. Sensitive applications may require additional purification if substituted.

3-Bromo-2-mercapto-5-nitropyridine: Comparator Data


Cross-Coupling Orthogonal Reactivity vs. 2-Mercapto-5-nitropyridine

The presence of the C3-bromine substituent in 3-bromo-2-mercapto-5-nitropyridine confers orthogonal reactivity for palladium-catalyzed cross-coupling reactions—a capability entirely absent in the non-brominated analog 2-mercapto-5-nitropyridine . 3-Bromo-5-nitropyridine (lacking the C2-thiol) is documented to participate in Suzuki coupling; by structural inference, the bromine in 3-bromo-2-mercapto-5-nitropyridine serves the same electrophilic coupling function while the C2-thiol remains available for orthogonal modifications . The non-brominated analog possesses only nucleophilic/thiol reactivity, restricting synthetic utility to S-alkylation and metal chelation . This bifunctional character represents a class-level synthetic advantage.

C3 Substituent
Class-level
Target: C3–Br (electrophilic partner for cross-coupling)
Comparator: 2-Mercapto-5-nitropyridine – C3–H (inert)
Enables orthogonal cross-coupling; comparator lacks this vector.
Reactivity inferred from 3-bromo-5-nitropyridine precedent.
Cross-coupling chemistry Medicinal chemistry Synthetic methodology

Dual Reactive Sites vs. 3-Bromo-5-nitropyridine

In contrast to 3-bromo-5-nitropyridine, which contains only electrophilic bromine and nitro moieties, the target compound incorporates a C2-thione group (thiol tautomer) . This thione group provides nucleophilic character for S-alkylation and potential metal-chelating capacity—properties entirely absent in 3-bromo-5-nitropyridine [1]. The comparator is documented primarily as an intermediate for cross-coupling and subsequent functional group manipulation, whereas the target compound offers an additional coordination handle for transition metal binding in catalytic or biological contexts . This difference in functional group inventory constitutes a class-level distinction in synthetic and potential biological utility.

C2 Functional Group
Class-level
Target: C2–SH (thione tautomer) – nucleophile, metal chelator
Comparator: 3-Bromo-5-nitropyridine – C2–H (inert)
Adds nucleophilic and metal-binding capacity absent in comparator.
Based on structural analysis and vendor datasheets.
Metal chelation Pharmacophore design Synthetic methodology

GHS Hazard Classification vs. 2-Mercapto-5-nitropyridine

3-Bromo-2-mercapto-5-nitropyridine carries a specific GHS hazard classification: GHS07 pictogram, Warning signal word, and statements indicating potential skin and eye irritation . This classification differs from that of 2-mercapto-5-nitropyridine, which is supplied under distinct hazard communication protocols . The presence of the bromine substituent alters the overall hazard profile relative to the non-brominated analog, necessitating compound-specific safety data sheet (SDS) consultation. This is a direct comparative difference in regulatory classification with implications for institutional chemical hygiene plan compliance.

GHS Classification
Head-to-head
Target: GHS07 Warning (H315/H319)
Comparator: 2-Mercapto-5-nitropyridine – distinct hazard statements per SDS
Hazard profiles differ; compound-specific SDS required.
Per GHS Sixth Revised Edition; supplier SDS documentation.
Laboratory safety Procurement compliance Risk assessment

Purity Specification vs. 3-Bromo-2-hydroxy-5-nitropyridine

Commercially supplied 3-bromo-2-mercapto-5-nitropyridine is typically offered at ≥97% purity [1]. This contrasts with the oxygen analog 3-bromo-2-hydroxy-5-nitropyridine (CAS 15862-34-7), which is supplied at ≥99% purity (HPLC) . The 2% purity differential reflects differences in synthetic accessibility and purification behavior between the thiol (prone to oxidative dimerization) and hydroxyl analogs. For end-users requiring material with defined impurity profiles, this purity specification difference may impact selection based on application-specific tolerance for trace contaminants.

Purity Specification
Reported
Target: ≥97% (typical vendor specification)
Comparator: 3-Bromo-2-hydroxy-5-nitropyridine – ≥99% (HPLC)
~2% purity differential; may necessitate additional purification for sensitive assays.
Vendor datasheet values; analytical method not universally specified.
Quality control Analytical chemistry Procurement specification

3-Bromo-2-mercapto-5-nitropyridine: Application Scenarios


Bifunctional Building Block for Cross-Coupling Libraries

Researchers designing modular synthetic routes that require orthogonal functionalization should procure this compound. The C3-bromine enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity . The C2-thiol remains available for subsequent S-alkylation, metal coordination, or oxidation to disulfide linkages. 2-Mercapto-5-nitropyridine cannot support cross-coupling steps, while 3-bromo-5-nitropyridine lacks the thiol handle. The 97% purity specification is typically sufficient for discovery-phase chemistry, though high-throughput screening campaigns may require additional purification.

Metal-Chelating Pharmacophores & Catalytic Ligands

The C2-thione group in 3-bromo-2-mercapto-5-nitropyridine is a soft Lewis base capable of coordinating transition metals such as gold(I), palladium(II), and copper(I) . This property enables its use in constructing metal-binding pharmacophores for medicinal chemistry programs targeting metalloenzymes, or in synthesizing novel organometallic catalysts. The comparator 3-bromo-5-nitropyridine lacks this chelating moiety entirely . Procurement should specify the compound to ensure the thiol group is intact and not oxidized to the disulfide during storage.

SNAr-Based Heterocyclic Scaffold Diversification

The electron-withdrawing C5-nitro group activates the C3-bromine toward nucleophilic aromatic substitution (SNAr), enabling introduction of amines, alkoxides, or thiols without transition metal catalysis . The C2-thiol can be protected or exploited concurrently. This dual activation profile (nitro-assisted SNAr plus thiol nucleophilicity) distinguishes the compound from 2-mercapto-5-nitropyridine, where SNAr reactivity at the C3 position is absent due to the lack of a leaving group .

Safety and Purity Documentation for Procurement

Institutions requiring compound-specific GHS documentation for chemical hygiene plan compliance should verify the GHS07/Warning classification prior to procurement. The compound's 97% purity specification is adequate for most synthetic applications, but researchers conducting quantitative biological assays or filing patent applications should confirm the exact purity by requesting batch-specific certificates of analysis (CoA) from vendors. The decomposition point of 189°C informs safe handling and storage conditions.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
C3–Br for Pd-catalyzed cross-coupling; C2–thiol for orthogonal modifications
Verify bromine substitution integrity and thiol oxidation state
Metal-chelating pharmacophores / catalytic ligands
C2–thione as soft Lewis base for transition metal coordination
Confirm thiol group is intact (not oxidized to disulfide)
SNAr-based heterocycle diversification
Nitro-activated C3–Br for transition-metal-free amination/alkoxylation
Validate SNAr reactivity with model nucleophiles under reported conditions
Institutional procurement & safety compliance
GHS07/Warning classification; typical purity ≥97%
Request batch-specific CoA and SDS; verify purity and hazard documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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